Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule characterized by a fused cycloheptathiophene core, an ethyl carboxylate group at position 3, and a methyl-substituted epimino bridge spanning positions 5 and 7.
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
ethyl 4-amino-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C13H18N2O2S/c1-3-17-13(16)10-8-6-7-4-5-9(15(7)2)11(8)18-12(10)14/h7,9H,3-6,14H2,1-2H3 |
InChI Key |
JHDBJDHHIRRQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC3CCC2N3C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a suitable amine with a thiophene derivative, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclohepta[b]thiophene Derivatives
*% ILS (Percentage Increase in Lifespan) in Ehrlich ascites carcinoma models .
Antitumor Potential
- Tetrazolyl Derivatives (8a–c): Exhibit in vivo efficacy against Ehrlich ascites carcinoma, with compound 8c achieving 64% ILS, comparable to 5-fluorouracil .
- EACHT: Demonstrates antifungal activity but lacks epimino/methyl groups linked to enhanced metabolic stability .
Neuroprotective and ADME Profiles
- The urea-carboxamide analogs (89/90) show improved blood-brain barrier penetration due to reduced polarity, whereas the ethyl carboxylate group in the target compound may limit oral bioavailability .
- hERG channel inhibition, a common toxicity concern, was mitigated in urea derivatives through optimized substituents .
Impact of Substituents on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
